Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate
Description
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is a chemical compound with the molecular formula C8H4BrClKNO4S and a molecular weight of 364.64 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is extensively utilized in the biomedical sector, particularly as a substrate in various assays to facilitate the assessment of β-galactosidase activity.
Properties
CAS No. |
6581-24-4 |
|---|---|
Molecular Formula |
C8H5BrClKNO4S |
Molecular Weight |
365.65 g/mol |
IUPAC Name |
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14); |
InChI Key |
BWKQNCIQUWLLNU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate, involves several steps. One common method includes the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate, followed by various reaction conditions to yield the desired indole product
Industrial Production Methods
Industrial production of this compound likely involves bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is typically produced in large quantities to meet the demands of research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Sulfonation: The sulfate group can participate in sulfonation reactions, forming sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, sulfonate esters, and other functionalized indole compounds.
Scientific Research Applications
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate involves its role as a substrate in enzymatic assays. It interacts with β-galactosidase, leading to the cleavage of the sulfate group and the release of a detectable product. This interaction is essential for monitoring gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used in similar enzymatic assays.
5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside: A compound with similar applications in β-galactosidase assays.
Uniqueness
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
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